molecular formula C10H14N2O3 B1395030 2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid CAS No. 1183543-11-4

2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid

Cat. No. B1395030
CAS RN: 1183543-11-4
M. Wt: 210.23 g/mol
InChI Key: VSGJADSOJMHPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid is a chemical compound with the molecular formula C10H14N2O3 . It is also known as 3-Pyridinecarboxylic acid, 2-[ethyl(2-hydroxyethyl)amino]- . The molecular weight of this compound is 210.23 .

Scientific Research Applications

Photoreactivity in Various Solvents

2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid, as a derivative of nicotinic acid, exhibits diverse photoreactivity based on the solvent and solution acidity. In aqueous solutions, its cationic form undergoes photo-hydroxylation, while in ethanol solutions, it experiences photo-ethylation. These reactions are influenced by the presence of UV-irradiation, making it a potential subject for research in photochemistry and solvent interactions (Takeuchi et al., 1974).

Industrial Production Methods

The compound's parent, nicotinic acid, is essential in vitamin PP and used as an antipelagic agent. It's primarily produced by oxidizing 5-ethyl-2-methylpyridine with nitric acid. However, this process results in the environmentally harmful by-product, nitrous oxide. New ecological methods for producing nicotinic acid are under research, focusing on green chemistry and environmental sustainability (Lisicki et al., 2022).

Crystal Packing and Crystallization from Melt

In a study of 2-((2-ethylphenyl)amino)nicotinic acid, a similar compound, it was found that alkylation disrupts its planar conformation, leading to unique crystal packing. This property influences its crystallization tendency from the melt state, offering insights into the behavior of such compounds in different physical states and their potential applications in material science and pharmacology (Kalra et al., 2017).

Corrosion Inhibition

Derivatives of 2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid, like 2-[{2-[bis-(2-hydroxyethyl)amino]ethyl}(2-hydroxyethyl)amino]ethanol, have been studied for their inhibitory action against the corrosion of mild steel in hydrochloric solutions. These derivatives show potential as corrosion inhibitors, relevant in industrial applications involving metal protection (Herrag et al., 2010).

Drug Synthesis and Evaluation

Nicotinic acid derivatives, including those structurally similar to 2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid, have been synthesized and evaluated for various medicinal purposes. For instance, a codrug of nicotinic acid and ibuprofen was synthesized to enhance patient compliance by managing dyslipidemia while reducing side effects (Abu Zanat et al., 2011).

Herbicidal Activity

Nicotinic acid derivatives have been explored for their potential as herbicides. Certain derivatives showed significant herbicidal activity against specific weeds, suggesting their use in agricultural applications (Yu et al., 2021).

properties

IUPAC Name

2-[ethyl(2-hydroxyethyl)amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-12(6-7-13)9-8(10(14)15)4-3-5-11-9/h3-5,13H,2,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGJADSOJMHPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid
Reactant of Route 5
2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.